molecular formula C11H18ClNO B2419167 4-Phenylmethoxybutan-1-amine;hydrochloride CAS No. 2580216-33-5

4-Phenylmethoxybutan-1-amine;hydrochloride

Cat. No.: B2419167
CAS No.: 2580216-33-5
M. Wt: 215.72
InChI Key: MACLGWVVBBQTKD-UHFFFAOYSA-N
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Description

Significance of Primary Amine Hydrochlorides in Advanced Organic Synthesis

Primary amine hydrochlorides are a cornerstone of modern organic and medicinal chemistry. The conversion of a primary amine, which is often a liquid or oil with limited stability and water solubility, into its hydrochloride salt imparts several advantageous properties that are crucial for synthesis and pharmaceutical development. oit.edu Amines are basic and react with hydrochloric acid to form these salts, which are ionic and typically present as stable, crystalline solids. oit.edu

This transformation from a free base amine to a hydrochloride salt offers significant benefits. One of the most critical is the dramatic increase in water solubility. oit.edu Many organic molecules, particularly those with significant hydrocarbon portions, are hydrophobic; converting an amine group within such a molecule to its salt form enhances its solubility in aqueous media, a key consideration for active pharmaceutical ingredients (APIs). oit.edunih.gov Furthermore, the solid nature of hydrochloride salts simplifies handling, purification, storage, and formulation processes in a laboratory or industrial setting. oit.edujst.go.jp In synthesis, the amine group can be temporarily "protected" as its hydrochloride salt, rendering it non-nucleophilic under certain conditions and allowing other parts of the molecule to be modified selectively.

Table 1: Comparison of Primary Amines and Primary Amine Hydrochlorides

PropertyPrimary Amine (Free Base)Primary Amine Hydrochloride (Salt)
Physical State Often liquid or low-melting point solidTypically a crystalline solid
Water Solubility Generally low to moderateGenerally high
Stability Can be susceptible to oxidationMore stable, longer shelf-life
Odor Often has a characteristic fishy or ammoniacal odorGenerally odorless
Application Nucleophile in reactions, organic baseWater-soluble drug form, stable synthetic intermediate

Overview of Key Research Domains Pertaining to 4-Phenylmethoxybutan-1-amine;hydrochloride

The research applications of this compound are dictated by its chemical structure, which positions it as a valuable intermediate or building block in multi-step synthetic pathways. The key research domains are primarily within synthetic organic chemistry, with significant potential in medicinal chemistry and materials science.

The compound's utility stems from its bifunctional nature. The primary amine serves as a versatile reactive site, while the phenylmethoxy (benzyloxy) group acts as a common protecting group for a primary alcohol. wikipedia.org The synthesis of this compound would likely involve the amination of a precursor such as 4-(benzyloxy)-1-butanol. sigmaaldrich.comchemicalbook.com

Key Research Applications Based on Structural Features:

Medicinal Chemistry and Drug Discovery: Chiral benzylic amines are recognized as a common and important motif in a wide range of FDA-approved pharmaceuticals. researchgate.net Molecules like this compound serve as scaffolds for building more complex drug candidates. The primary amine can be elaborated into various functional groups, such as amides or sulfonamides, or used in coupling reactions to link different molecular fragments. nih.gov The benzyloxy group can be strategically removed via hydrogenolysis at a later synthetic stage to unmask a primary alcohol, providing another site for modification. wikipedia.org This dual functionality makes it a useful intermediate for creating libraries of compounds for biological screening. For instance, similar benzyloxy-amine structures have been utilized as key intermediates in the synthesis of potential antimycobacterial agents and dual orexin (B13118510) receptor antagonists. nih.govnih.gov

Advanced Organic Synthesis: The compound is a classic example of a synthetic building block. Its phenylmethoxy group is a robust ether linkage that is stable to a wide range of reaction conditions, allowing chemists to perform extensive modifications on the amine portion of the molecule without affecting the protected hydroxyl group. wikipedia.org Research in synthetic methodology could involve using this compound as a substrate to test new types of chemical transformations, such as novel C-N bond-forming reactions or selective deprotection strategies.

Polymer and Materials Science: Primary amines are fundamental monomers for the synthesis of polymers like polyamides and polyureas. acs.org While this specific molecule might be too complex for bulk polymer production, it could be incorporated into specialty polymers to introduce specific properties. The benzyl (B1604629) group could add thermal stability or be used to tune the material's refractive index or other physical characteristics.

Table 2: Structural Features of this compound and Their Research Significance

Structural ComponentChemical GroupSignificance in a Research Context
Primary Amine Hydrochloride -NH3+Cl-Provides stability and water solubility. oit.edu Acts as a key synthetic handle for elaboration into amides, secondary/tertiary amines, and for attachment to other molecular scaffolds. numberanalytics.com
Phenylmethoxy Group C6H5CH2O- (Benzyl Ether)A robust and widely used protecting group for a primary alcohol. wikipedia.org It allows for multi-step synthesis on other parts of the molecule and can be selectively removed via hydrogenolysis to reveal a hydroxyl group. organic-chemistry.org
Butyl Spacer -(CH2)4-A flexible four-carbon chain that separates the two functional groups. This spacer can influence the molecule's conformational flexibility and the spatial relationship between functional groups in a larger target molecule.

Properties

IUPAC Name

4-phenylmethoxybutan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO.ClH/c12-8-4-5-9-13-10-11-6-2-1-3-7-11;/h1-3,6-7H,4-5,8-10,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MACLGWVVBBQTKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Phenylmethoxybutan 1 Amine;hydrochloride

Conventional and Optimized Synthesis Pathways for Primary Amine Hydrochlorides

Conventional approaches to the synthesis of 4-Phenylmethoxybutan-1-amine;hydrochloride typically involve the formation of the carbon-nitrogen bond through established amination reactions, followed by any necessary precursor transformations and final salt formation. These methods are well-documented in organic chemistry and provide reliable routes to the target compound.

Amination Reactions and Precursor Transformations

A primary route for the synthesis of primary amines involves the reduction of nitriles. In the context of this compound, a key precursor would be 4-(benzyloxy)butyronitrile. This nitrile can be effectively reduced to the corresponding primary amine, 4-(benzyloxy)butan-1-amine, using various reducing agents. A common and potent reagent for this transformation is lithium aluminum hydride (LiAlH₄). The reaction typically involves the nucleophilic attack of a hydride ion on the electrophilic carbon of the nitrile, ultimately yielding the amine after an aqueous workup. libretexts.org

Another widely employed method for the synthesis of primary amines is the Gabriel synthesis. wikipedia.orgchemistrysteps.comlibretexts.orgmasterorganicchemistry.com This multi-step process utilizes potassium phthalimide as an ammonia surrogate to avoid the common issue of over-alkylation that can occur with direct alkylation of ammonia. chemistrysteps.comyoutube.comchemguide.co.uklumenlearning.com The synthesis would commence with the N-alkylation of potassium phthalimide with a suitable 4-(benzyloxy)butyl halide, such as 1-bromo-4-(benzyloxy)butane. The resulting N-alkylated phthalimide is then cleaved, typically using hydrazine hydrate, to release the desired primary amine. wikipedia.org

Reductive amination represents another versatile strategy for the formation of the target amine. wikipedia.org This method involves the reaction of an aldehyde or ketone with ammonia in the presence of a reducing agent. For the synthesis of 4-Phenylmethoxybutan-1-amine, the precursor would be 4-(benzyloxy)butanal. This aldehyde can be condensed with ammonia to form an intermediate imine, which is then reduced in situ to the primary amine. wikipedia.orgmasterorganicchemistry.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), which are known for their selectivity in reducing imines over carbonyls. masterorganicchemistry.com

Precursor Reaction Type Key Reagents Product
4-(Benzyloxy)butyronitrileNitrile ReductionLithium aluminum hydride (LiAlH₄)4-(Benzyloxy)butan-1-amine
1-Bromo-4-(benzyloxy)butaneGabriel SynthesisPotassium phthalimide, Hydrazine hydrate4-(Benzyloxy)butan-1-amine
4-(Benzyloxy)butanalReductive AminationAmmonia, Sodium cyanoborohydride (NaBH₃CN)4-(Benzyloxy)butan-1-amine

Strategies for Aliphatic Amine Construction Leading to this compound

The construction of the aliphatic backbone of this compound relies on the strategic selection of starting materials that can be readily converted to the necessary precursors for amination. For instance, 4-chlorobutan-1-ol can serve as a versatile starting material. The hydroxyl group can be protected as a benzyl (B1604629) ether by reacting it with benzyl bromide in the presence of a base like sodium hydride. The resulting 1-(benzyloxy)-4-chlorobutane can then be used in a nucleophilic substitution reaction with a nitrogen-containing nucleophile.

Alternatively, the synthesis can commence from a precursor already containing the benzyloxy group, such as 4-(benzyloxy)butan-1-ol. This alcohol can be converted to a better leaving group, for instance, by tosylation or mesylation, to facilitate subsequent nucleophilic substitution with an amine equivalent. Another pathway involves the oxidation of 4-(benzyloxy)butan-1-ol to the corresponding aldehyde, 4-(benzyloxy)butanal, which is a key intermediate for reductive amination.

Advanced Synthetic Approaches

One-Pot Reaction Sequences in this compound Synthesis

One-pot syntheses, where multiple reaction steps are carried out in the same reaction vessel without the isolation of intermediates, offer significant advantages in terms of time and resource efficiency. olemiss.edutechnologypublisher.comolemiss.edu For the synthesis of this compound, a one-pot procedure could involve the in-situ formation and reduction of an imine from 4-(benzyloxy)butanal and ammonia. This approach, a direct reductive amination, streamlines the process by combining the imine formation and reduction steps. wikipedia.org

Another potential one-pot strategy could start from a nitrile. The reduction of 4-(benzyloxy)butyronitrile to the primary amine, followed by the in-situ addition of hydrochloric acid to form the hydrochloride salt, would constitute a highly efficient two-step, one-pot process.

Flow Chemistry and Microreactor Technologies for Scalable Production of Amine Hydrochlorides

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise manner, has emerged as a powerful tool for the scalable and safe production of chemicals. nih.govresearchgate.net The use of microreactors in flow chemistry offers enhanced heat and mass transfer, precise control over reaction parameters, and the ability to handle hazardous reagents more safely. nih.govresearchgate.net

The reduction of nitriles to primary amines is a reaction that has been successfully adapted to flow chemistry conditions. For the synthesis of 4-(benzyloxy)butan-1-amine, a solution of 4-(benzyloxy)butyronitrile could be passed through a heated reactor packed with a heterogeneous catalyst in the presence of a hydrogen source. This continuous process allows for high throughput and straightforward scalability. For instance, a continuous flow method for the transfer hydrogenation of aromatic nitriles to amines has been developed using a ruthenium catalyst with isopropanol as the hydrogen donor. organic-chemistry.orgthalesnano.com A similar approach could be adapted for aliphatic nitriles.

Technology Advantages Application to Synthesis
Flow Chemistry Enhanced safety, scalability, precise control, improved heat/mass transfer.Continuous reduction of 4-(benzyloxy)butyronitrile; continuous reductive amination of 4-(benzyloxy)butanal.
Microreactors High surface-to-volume ratio, rapid mixing, efficient heat exchange.Enables the use of highly reactive reagents and exothermic reactions under controlled conditions.

Considerations for Hydrochloride Salt Formation and Isolation Efficiency

The final step in the synthesis is the formation of the hydrochloride salt. This is typically achieved by treating the free amine, 4-(benzyloxy)butan-1-amine, with hydrochloric acid. youtube.comspectroscopyonline.com The choice of solvent is crucial for efficient salt formation and isolation. A common method involves dissolving the amine in a suitable organic solvent, such as diethyl ether or isopropanol, and then adding a solution of hydrogen chloride in the same or a compatible solvent. researchgate.netsciencemadness.org The hydrochloride salt, being ionic, is often insoluble in nonpolar organic solvents and will precipitate out of the solution, allowing for easy isolation by filtration. youtube.comspectroscopyonline.comresearchgate.net

Green Chemistry Principles Applied to this compound Synthesis

Modern synthetic strategies are moving away from traditional, often wasteful, methods towards more sustainable alternatives. For the synthesis of this compound, this involves optimizing atom economy, employing safer solvents and reagents, and leveraging catalytic processes to enhance efficiency and reduce environmental impact.

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. nih.gov Traditional synthetic routes, such as the Gabriel synthesis for primary amines, often exhibit poor atom economy due to the use of stoichiometric reagents that are not incorporated into the product, generating significant waste.

In contrast, a greener approach focuses on maximizing the incorporation of all starting materials into the final product. A highly atom-economical route to 4-phenylmethoxybutan-1-amine is the direct amination of 4-phenylmethoxybutan-1-ol. This reaction, ideally, combines the alcohol with ammonia, and through a "borrowing hydrogen" mechanism, forms the desired amine with water as the sole byproduct. rsc.orgorganic-chemistry.org This approach avoids stoichiometric waste products entirely.

Table 1: Comparison of Atom Economy in Synthetic Routes This interactive table compares the theoretical atom economy of a traditional synthesis pathway with a modern, greener alternative. Note that these are illustrative calculations and actual process efficiency would depend on yields and other factors.

Synthetic Route Key Transformation Major Byproducts Theoretical Atom Economy (%)
Traditional Route Gabriel Synthesis of Amine Phthalhydrazide, Inorganic Salts < 50%
Green Route Direct Catalytic Amination of Alcohol Water (H₂O) ~91%

Calculation for Green Route: (M.W. of Product) / (Sum of M.W. of Reactants) = 179.26 / (180.25 + 17.03) = 179.26 / 197.28 ≈ 90.8%

This stark difference highlights how designing synthetic pathways based on addition-type reactions, like direct amination, dramatically improves material efficiency over substitution-based methods common in traditional synthesis. nih.gov

The choice of solvents and reagents is critical to the environmental performance of a synthetic process. Many conventional reactions, including reductive aminations, have historically relied on hazardous chlorinated solvents like 1,2-dichloroethane (DCE) and dichloromethane (DCM). researchgate.netacsgcipr.org These solvents pose significant environmental and health risks. Green chemistry promotes the substitution of such solvents with safer, more sustainable alternatives.

For the synthesis of this compound, greener solvent choices can be implemented in key steps. For example, in a reductive amination pathway starting from 4-phenylmethoxybutanal, traditional conditions might use sodium triacetoxyborohydride in DCE. Research has shown that solvents like ethyl acetate or 2-methyltetrahydrofuran (2-MeTHF), which is derived from biomass, are viable and more environmentally benign replacements for chlorinated solvents in borane-based reductive aminations. researchgate.netrsc.org Even greener options include alcohols like ethanol or, ideally, water, though solubility of nonpolar substrates can be a challenge. researchgate.netgctlc.org

The transition to sustainable reagents is equally important. Stoichiometric reducing agents such as sodium borohydride or lithium aluminum hydride generate significant inorganic waste. Catalytic hydrogenation, using molecular hydrogen (H₂) as the reductant, is a much greener alternative as it produces no waste beyond the spent catalyst, which can often be recovered and reused.

Table 2: Comparison of Solvents for Amine Synthesis This table outlines properties of traditional versus sustainable solvents that could be employed in the synthesis of this compound.

Solvent Class Key Properties Green Chemistry Consideration
1,2-Dichloroethane (DCE) Chlorinated High solvency for many organics Undesirable; toxic, persistent, suspected carcinogen. researchgate.net
Dichloromethane (DCM) Chlorinated Volatile, effective solvent Undesirable; toxic, suspected carcinogen, high vapor pressure. acsgcipr.org
Ethyl Acetate (EtOAc) Ester Good solvency, moderate boiling point Preferred; readily biodegradable, low toxicity. acsgcipr.orgrsc.org
2-Methyltetrahydrofuran (2-MeTHF) Ether Good alternative to THF and DCM Recommended; derived from renewable resources, lower toxicity.
Ethanol Alcohol Polar protic, green solvent Preferred; low toxicity, biodegradable, produced from biomass. gctlc.org
Water Aqueous The ultimate green solvent Ideal; non-toxic, non-flammable, but substrate solubility can be limited. researchgate.net

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency, under milder conditions, and with greater selectivity, thereby minimizing energy consumption and waste. rsc.org For the synthesis of primary amines like 4-phenylmethoxybutan-1-amine, two powerful catalytic strategies are particularly relevant: reductive amination and the "borrowing hydrogen" methodology.

Catalytic Reductive Amination: This method involves the reaction of a carbonyl compound (e.g., 4-phenylmethoxybutanal) with ammonia in the presence of a reducing agent, typically hydrogen gas, and a metal catalyst. gctlc.org Heterogeneous catalysts based on nickel, cobalt, palladium, or ruthenium are often employed. researchgate.netmdpi.comresearchgate.net This one-pot process is highly efficient and avoids the isolation of intermediate imines. The use of H₂ as the reductant makes the process highly atom-economical.

Borrowing Hydrogen (or Hydrogen Autotransfer): This elegant and highly atom-economical strategy allows for the direct conversion of alcohols into amines. researchgate.net In this process, a catalyst, often a complex of a transition metal like ruthenium, iridium, or cobalt, temporarily removes hydrogen from the alcohol substrate (4-phenylmethoxybutan-1-ol) to form an aldehyde intermediate in situ. mdpi.comnih.govbohrium.com This aldehyde then reacts with ammonia to form an imine, releasing a molecule of water. Finally, the catalyst returns the "borrowed" hydrogen to the imine, reducing it to the final primary amine product. rsc.org The only byproduct of the entire catalytic cycle is water, representing an ideal green synthetic transformation. organic-chemistry.org This method avoids the need to first oxidize the alcohol to an aldehyde in a separate step, thus improving step economy and reducing waste.

Table 3: Overview of Catalytic Systems for Primary Amine Synthesis This interactive table summarizes different catalytic approaches applicable to the synthesis of 4-phenylmethoxybutan-1-amine.

Strategy Substrate Catalyst Examples Key Advantages
Catalytic Reductive Amination 4-phenylmethoxybutanal Ni/Al₂O₃, Co/Sc, Ru/C, Pd/C One-pot reaction; uses H₂ as a clean reductant. researchgate.netresearchgate.netacs.org
Borrowing Hydrogen 4-phenylmethoxybutan-1-ol Homogeneous Ru or Ir complexes; Heterogeneous Co-MgO/TiO₂ Extremely high atom economy (water is the only byproduct); uses alcohols directly. mdpi.comresearchgate.netnih.gov

The development and application of these catalytic strategies are pivotal in creating sustainable manufacturing routes for this compound, aligning chemical production with the principles of green chemistry.

Reactivity and Mechanistic Investigations of 4 Phenylmethoxybutan 1 Amine;hydrochloride

Fundamental Reactivity of the Primary Amine Hydrochloride Functionality

The primary amine in 4-Phenylmethoxybutan-1-amine;hydrochloride is a versatile functional group that can act as a nucleophile and a base. However, in its hydrochloride salt form, the nitrogen's lone pair is protonated, rendering it non-nucleophilic. For the amine to exhibit its characteristic nucleophilicity, it must be neutralized, typically by the addition of a base. Once deprotonated to the free amine, 4-phenylmethoxybutan-1-amine can participate in a variety of chemical reactions.

Common reactions involving the primary amine functionality include:

Acylation: Reaction with acyl chlorides or acid anhydrides to form amides. This reaction is typically rapid and proceeds via a nucleophilic addition-elimination mechanism.

Alkylation: Reaction with alkyl halides to yield secondary and tertiary amines. This reaction can be difficult to control, often resulting in over-alkylation to form a quaternary ammonium salt.

Reaction with Carbonyl Compounds: Nucleophilic addition to aldehydes and ketones to form imines (Schiff bases), which can be subsequently reduced to secondary amines.

Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds.

The basicity of the primary amine allows it to react with acids to form the corresponding ammonium salt. The hydrochloride salt itself is weakly acidic and will react with strong bases to liberate the free amine.

Detailed Mechanistic Elucidation of Key Transformations

The reactions of 4-Phenylmethoxybutan-1-amine are best understood by examining their underlying mechanisms. A key transformation is the acylation reaction, which is a cornerstone of amine chemistry.

Mechanism of Acylation with an Acyl Chloride:

The reaction of 4-phenylmethoxybutan-1-amine with an acyl chloride, such as acetyl chloride, proceeds through a nucleophilic addition-elimination mechanism . libretexts.orgsavemyexams.comchemguide.co.ukdocbrown.infochemguide.co.uk

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the free amine attacks the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate where the carbonyl oxygen gains a negative charge and the nitrogen acquires a positive charge.

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The lone pair on the oxygen atom reforms the carbon-oxygen double bond, and the chloride ion, being a good leaving group, is expelled.

Deprotonation: A base, which can be another molecule of the amine or an added scavenger base, removes a proton from the positively charged nitrogen atom, yielding the final N-acylated product (an amide) and the protonated base.

A representative reaction is the acylation with benzoyl chloride:

Reactant 1Reactant 2ProductReaction Conditions
4-Phenylmethoxybutan-1-amineBenzoyl chlorideN-(4-(benzyloxy)butyl)benzamideInert solvent (e.g., Dichloromethane), Base (e.g., Triethylamine)

Influence of the Phenylmethoxy Moiety on Reaction Selectivity and Kinetics

The phenylmethoxy (benzyloxy) group at the 4-position of the butyl chain can influence the reactivity of the primary amine through several effects:

Electronic Effects: The oxygen atom in the phenylmethoxy group is electron-withdrawing through induction, which could slightly decrease the nucleophilicity of the amine. However, this effect is attenuated by the intervening three methylene groups. The benzene ring itself does not exert a significant electronic effect on the distant amine group.

Steric Effects: The phenylmethoxy group is sterically bulky. While it is relatively remote from the reactive amine center, it could play a role in reactions involving very large electrophiles or in intramolecular cyclization reactions where the flexibility of the butyl chain is important.

Chelation: The oxygen atom of the phenylmethoxy group could potentially act as a Lewis base and coordinate to metal catalysts or reagents, which could influence the stereoselectivity and kinetics of certain reactions.

AmineElectrophileRelative Rate Constant (krel)
Butan-1-amineAcetyl Chloride1.00
4-Phenylmethoxybutan-1-amineAcetyl Chloride0.95 (Estimated)

This table presents hypothetical kinetic data to illustrate the potential minor electronic effect of the phenylmethoxy group.

Stereoselective Chemical Transformations Involving this compound

As this compound is an achiral molecule, stereoselective transformations would require the introduction of a chiral center or the use of a chiral reagent or catalyst.

One potential avenue for stereoselective transformation is the reaction of the amine with a chiral electrophile. For instance, reaction with a chiral acyl chloride would lead to the formation of a diastereomeric mixture of amides. The ratio of these diastereomers would be influenced by the steric hindrance presented by the phenylmethoxy group and the chiral center in the acyl chloride.

Another approach involves the use of a chiral catalyst in reactions such as the reduction of an imine formed from 4-phenylmethoxybutan-1-amine. For example, the reaction with a prochiral ketone followed by asymmetric reduction of the resulting imine could yield a chiral secondary amine with high enantiomeric excess.

Reaction TypeChiral Auxiliary/CatalystPotential ProductExpected Outcome
Acylation(S)-Naproxen chlorideDiastereomeric amidesDiastereomeric excess dependent on steric interactions
Reductive AminationProchiral ketone + Chiral reducing agent (e.g., (S)-CBS reagent)Enantiomerically enriched secondary amineHigh enantiomeric excess possible

Applications of 4 Phenylmethoxybutan 1 Amine;hydrochloride As an Organic Building Block

Versatility in Complex Molecule Construction

The construction of complex molecules often requires building blocks that can participate in a variety of chemical transformations to generate intricate scaffolds. While direct literature citing the extensive use of 4-Phenylmethoxybutan-1-amine;hydrochloride is limited, its structural motifs are found in precursors for medicinally relevant compounds.

Nitrogen-containing scaffolds are ubiquitous in pharmaceuticals and natural products. nih.govmdpi.com Primary amines are crucial for the synthesis of these frameworks. For instance, structurally related N-(4-(benzyloxy)benzyl) moieties are utilized in the synthesis of 4-aminoquinolines, which have been evaluated for their antimycobacterial activity. nih.gov In these syntheses, the benzyloxy-substituted amine is reacted with a chloroquinoline core to introduce the nitrogen-containing side chain. nih.gov This suggests a potential application for this compound in similar synthetic strategies to generate novel quinoline (B57606) derivatives and other nitrogenous scaffolds.

Reactant 1Reactant 2Product TypePotential Application
4-Phenylmethoxybutan-1-amineChloro-substituted heterocycleN-substituted heterocyclic scaffoldMedicinal Chemistry
4-Phenylmethoxybutan-1-amineDicarbonyl compoundPyrrole or other heterocyclic scaffoldMaterials Science

This table illustrates potential reactions based on the known reactivity of primary amines and benzyloxy-protected compounds.

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of organic synthesis, enabling the construction of amines, amides, and various heterocyclic systems. researchgate.netnih.gov Primary amines like 4-Phenylmethoxybutan-1-amine are key nucleophiles in these reactions. The amine functionality can readily participate in nucleophilic substitution and addition reactions, forming C-N bonds with a variety of electrophiles. The benzyloxy group within the molecule remains stable under many conditions used for C-N bond formation, allowing for its strategic incorporation into a growing molecular framework.

Role in Heterocyclic Compound Synthesis

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry. nih.gov Primary amines are frequently employed as key starting materials in the synthesis of a wide array of nitrogen-containing heterocycles.

The primary amine of this compound can be utilized in condensation reactions with various carbonyl compounds to form imines, which can then undergo further cyclization to produce a variety of heterocyclic rings. While specific examples utilizing this exact compound are not prevalent in readily accessible literature, the general reactivity of primary amines in forming heterocycles is well-established. For example, the reaction of primary amines with diketones is a classic method for the synthesis of pyrroles and other five-membered ring systems.

The construction of fused and spirocyclic heterocyclic systems often involves multi-step synthetic sequences where the functionalities of the building blocks are strategically revealed and utilized. nih.govresearchgate.netmdpi.comresearchgate.net The dual functionality of this compound, with its reactive amine and protected hydroxyl group, makes it a potentially valuable precursor for such complex structures. After the initial incorporation of the amine into a heterocyclic ring, the benzyl (B1604629) protecting group can be removed to unmask the hydroxyl group, which can then participate in subsequent intramolecular cyclization reactions to form fused or spirocyclic systems.

Synthetic TargetKey Reaction TypeRole of 4-Phenylmethoxybutan-1-amine
Fused HeterocycleIntramolecular CyclizationProvides a side chain with a terminal nucleophile (after deprotection)
Spirocyclic HeterocycleSpirocyclizationCan be incorporated into a ring that subsequently forms a spiro center

This table outlines the potential roles of 4-Phenylmethoxybutan-1-amine in the synthesis of complex heterocyclic structures.

Application in Asymmetric Synthesis

Asymmetric synthesis, the preparation of chiral compounds in an enantiomerically enriched form, is of critical importance in the development of pharmaceuticals, as the biological activity of a molecule can be highly dependent on its stereochemistry. researchgate.netrsc.orgresearchgate.net Chiral primary amines are valuable as both starting materials and catalysts in a variety of asymmetric transformations.

While there is no direct evidence in the reviewed literature of this compound being used in asymmetric synthesis, its potential exists. If resolved into its individual enantiomers, this chiral amine could serve as a valuable building block for the synthesis of enantiopure targets. Furthermore, chiral amines are known to be effective organocatalysts for a range of asymmetric reactions.

Precursor for Chiral Amines and Auxiliaries

The development of novel chiral amines and auxiliaries is a cornerstone of asymmetric synthesis. nih.govtcichemicals.com Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction, after which they are removed. This compound can serve as a valuable starting material for the synthesis of such molecules.

The synthetic utility of this compound lies in the strategic manipulation of its functional groups. The primary amine can be derivatized to form various chiral auxiliaries. For instance, it can be acylated with a chiral carboxylic acid to generate a chiral amide, or it can be used to synthesize more complex chiral ligands for metal-catalyzed reactions. The benzyloxy group, while primarily a protecting group for the alcohol functionality, can also influence the steric environment of the molecule, which is a critical factor in achieving high levels of stereocontrol.

Research in this area often involves multi-step synthetic sequences to convert the achiral this compound into a chiral, non-racemic product. These sequences may involve resolution techniques, such as the formation of diastereomeric salts with a chiral resolving agent, or asymmetric transformations catalyzed by enzymes or chiral metal complexes.

Table 1: Synthetic Strategies for Chiral Amine and Auxiliary Synthesis

StrategyDescriptionPotential Outcome
Diastereomeric Salt Resolution Reaction with a chiral acid (e.g., tartaric acid) to form diastereomeric salts that can be separated by crystallization.Enantiomerically enriched 4-Phenylmethoxybutan-1-amine.
Enzymatic Kinetic Resolution Use of an enzyme (e.g., a lipase) to selectively acylate one enantiomer of the amine, allowing for separation.One enantiomer as the acylated product and the other as the unreacted amine.
Asymmetric Synthesis Derivatization of the amine followed by a diastereoselective reaction to introduce a new stereocenter.A new chiral molecule with a defined stereochemistry.

Contributions to Enantioselective Reaction Pathways

Once converted into a chiral amine or auxiliary, derivatives of this compound can be employed to induce chirality in a wide range of chemical transformations. nih.govbeilstein-journals.org The effectiveness of these derivatives in enantioselective reactions is a measure of their ability to create a chiral environment that favors the formation of one enantiomer of the product over the other.

The specific contribution of a chiral auxiliary derived from this compound to an enantioselective pathway depends on the nature of the reaction. In aldol (B89426) reactions, for example, a chiral auxiliary attached to the enolate can dictate the facial selectivity of the approach to the aldehyde. Similarly, in Diels-Alder reactions, it can control the endo/exo selectivity and the facial selectivity of the dienophile's approach.

The benzyloxy group within the auxiliary's structure can play a significant role in these interactions through steric hindrance or by engaging in non-covalent interactions, such as pi-stacking, with other parts of the reacting system. These subtle interactions are often key to achieving high enantiomeric excess (ee), which is a measure of the purity of the desired enantiomer.

Table 2: Examples of Enantioselective Reactions

Reaction TypeRole of the Chiral AuxiliaryKey Factors for High Enantioselectivity
Asymmetric Alkylation Directs the approach of an electrophile to a nucleophilic carbon.Steric bulk of the auxiliary, reaction temperature, and choice of solvent.
Asymmetric Aldol Reaction Controls the formation of new stereocenters during the carbon-carbon bond formation.Chelation control with a Lewis acid, geometry of the enolate.
Asymmetric Diels-Alder Influences the facial selectivity of the cycloaddition.Steric and electronic properties of the auxiliary, catalyst used.

The study of these enantioselective reaction pathways provides valuable insights into the mechanisms of stereocontrol and aids in the rational design of new and more efficient chiral auxiliaries and catalysts for asymmetric synthesis. rsc.org

Catalysis and Ligand Design Featuring 4 Phenylmethoxybutan 1 Amine;hydrochloride Derivatives

Design and Synthesis of 4-Phenylmethoxybutan-1-amine;hydrochloride-Derived Ligands

The primary amine functionality of 4-phenylmethoxybutan-1-amine is the key reactive handle for its elaboration into more complex and catalytically active ligand structures. The design of these ligands aims to create a specific chiral environment around the metal center to control the stereochemical outcome of a reaction. nih.govresearchgate.net Common strategies involve converting the primary amine into multidentate ligands, which bind to the metal through more than one atom, offering enhanced stability and stereocontrol.

Key classes of ligands derivable from this amine precursor include:

N,N-Ligands: Condensation of the primary amine with chiral ketones or aldehydes can form Schiff base ligands. Further reduction yields chiral diamine ligands. These are often C2-symmetric, a design principle that has proven highly effective in asymmetric catalysis. nih.govresearchgate.net

P,N-Ligands: Acylation of the amine followed by reaction with chlorophosphines, or direct reaction with phosphinoyl chlorides, can generate phosphino-amine or phosphinamide-amine ligands. These nonsymmetrical P,N-ligands have gained prominence as they often outperform their symmetric counterparts in various catalytic reactions. nih.gov

Amino Alcohol Ligands: While the parent compound is not an amino alcohol, synthetic modifications can introduce a hydroxyl group, leading to the formation of amino alcohol ligands that are particularly effective in reactions like asymmetric reductions. semanticscholar.org

The synthesis of these derivatives often involves standard organic transformations. For example, the formation of a bidentate N,N'-diamine ligand could be achieved by reacting two equivalents of 4-phenylmethoxybutan-1-amine with a diketone, followed by reduction. The benzyloxy group provides significant steric bulk, which is crucial for creating a well-defined chiral pocket around the metal catalyst.

Table 1: Synthetic Strategies for Ligand Derivatization

Ligand TypeSynthetic Precursor(s)Key Reaction(s)Resulting Functional Group
Schiff Base (N)Aldehyde or KetoneCondensationImine
Chiral Diamine (N,N)Diketone / Schiff BaseCondensation, ReductionSecondary Amine
Phosphinamide (P,N)ChlorodiphenylphosphineAcylation / Nucleophilic SubstitutionPhosphinamide
Bisaminophosphine (P,N,P)DichlorophenylphosphineNucleophilic SubstitutionAminophosphine

Application of Amine-Based Ligands in Transition Metal-Catalyzed Reactions

Ligands derived from chiral amines are instrumental in a wide array of transition metal-catalyzed reactions, particularly those requiring high enantioselectivity. nih.gov The structural features of ligands derived from 4-phenylmethoxybutan-1-amine make them suitable candidates for several important transformations.

Asymmetric Hydrogenation: This is one of the most direct methods for producing chiral amines and alcohols. nih.govresearchgate.net Iridium, rhodium, and ruthenium complexes bearing chiral diamine or phosphine-amine ligands are highly effective for the hydrogenation of prochiral imines, ketones, and olefins. nih.govnih.govchinesechemsoc.orgacs.org A catalyst system incorporating a ligand derived from 4-phenylmethoxybutan-1-amine would be expected to effectively differentiate between the faces of a prochiral substrate, leading to one enantiomer in excess.

Palladium-Catalyzed Cross-Coupling Reactions: The Buchwald-Hartwig amination, a cornerstone of C–N bond formation, relies on palladium catalysts supported by specialized ligands. nih.govsemanticscholar.org While phosphine ligands are common, amine-based ligands can also play a role, sometimes acting as the nucleophile and other times as a supporting ligand to stabilize the catalytic species. researchgate.netacs.org Ligands with both amine and phosphine groups (P,N-ligands) are particularly effective in promoting these couplings for the synthesis of complex aryl amines. acs.org

Hydroamination: The direct addition of an N-H bond across a C-C multiple bond is a highly atom-economical method for synthesizing amines. acs.org Transition metal catalysts, often featuring amine or phosphine ligands, are used to activate the alkene and facilitate the nucleophilic attack of the amine. acs.org

Table 2: Potential Catalytic Applications and Expected Products

Reaction TypeMetal CatalystSubstrate ExampleProduct Type
Asymmetric HydrogenationIridium (Ir) or Rhodium (Rh)Prochiral KetoneChiral Secondary Alcohol
Buchwald-Hartwig AminationPalladium (Pd)Aryl Halide + Primary AmineSecondary Aryl Amine
Asymmetric Transfer HydrogenationRuthenium (Ru)Acetophenone1-Phenylethanol
HydroaminationRhodium (Rh) or Platinum (Pt)Alkene + AmineSubstituted Amine

Mechanistic Studies of Catalytic Cycles Involving Amine Ligands

Understanding the catalytic cycle is fundamental to optimizing reaction conditions and improving catalyst design. In transition metal catalysis, the amine ligand plays a direct role in the coordination sphere of the metal throughout the cycle. researchgate.netacs.org

In a typical palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, the cycle involves several key steps:

Oxidative Addition: The active Pd(0) catalyst, stabilized by the amine-derived ligand, reacts with an aryl halide (Ar-X) to form a Pd(II) intermediate. The ligand's electronic properties influence the rate of this step.

Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A base then removes a proton to form a palladium-amido complex. The steric bulk of the ligand influences which molecules can approach the metal center.

Reductive Elimination: This is the product-forming step where the C–N bond is formed, releasing the arylamine product and regenerating the Pd(0) catalyst. This step is often the rate-determining step, and the ligand's structure is crucial for facilitating the elimination. youtube.com

Similarly, in asymmetric hydrogenation with an iridium catalyst, the chiral diamine ligand coordinates to the metal, creating a chiral environment. The substrate (e.g., an imine) coordinates to this chiral complex, and hydrogen is delivered stereoselectively to one face of the imine, leading to the formation of an enantioenriched amine product. The ligand is essential for differentiating the two prochiral faces of the substrate.

Investigation of Basicity and Steric Parameters on Catalytic Performance

The performance of a catalyst is intricately linked to the electronic and steric properties of its ligands. acs.orgacs.org For ligands derived from 4-phenylmethoxybutan-1-amine, these parameters can be systematically tuned to optimize catalytic activity and selectivity.

Basicity: The basicity (pKa) of the nitrogen atom in the ligand affects its ability to donate electron density to the metal center. researchgate.net A more basic amine forms a stronger bond with the metal, which can influence the stability of catalytic intermediates and the rate of key steps like oxidative addition. The basicity can be modified by introducing electron-donating or electron-withdrawing groups on the phenyl ring of the benzyloxy moiety, though the effect would be inductive and transmitted through the intervening atoms.

Steric Hindrance: Steric bulk is a critical factor in asymmetric catalysis. The voluminous phenylmethoxy group, along with other substituents introduced during ligand synthesis, creates a defined chiral pocket around the metal. This steric hindrance controls the orientation of the substrate as it coordinates to the metal, directly influencing which enantiomer of the product is formed. Increasing the steric demand of the ligand can often lead to higher enantioselectivity, up to a point where the catalyst's activity is hindered.

Table 3: Hypothetical Effect of Ligand Parameter Tuning on Catalytic Performance

Parameter ModifiedMethod of ModificationExpected Effect on BasicityExpected Effect on StericsPotential Impact on Performance
Electronic PropertiesAdd -OCH₃ to phenyl ringIncreaseNo significant changeMay increase rate of oxidative addition
Electronic PropertiesAdd -CF₃ to phenyl ringDecreaseNo significant changeMay slow catalyst deactivation
Steric BulkReplace phenyl with naphthylNo significant changeIncreaseMay increase enantioselectivity (ee%)
Steric BulkReplace benzyloxy with isopropoxyNo significant changeDecreaseMay decrease enantioselectivity (ee%)

Computational Chemistry Studies on 4 Phenylmethoxybutan 1 Amine;hydrochloride

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. arxiv.org This method is widely used to study the electronic and nuclear structures of many-body systems, including atoms and molecules. arxiv.org DFT calculations are instrumental in predicting a wide range of molecular properties by approximating the exchange-correlation energy, which accounts for the complex many-body interactions among electrons. arxiv.org

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. DFT is highly effective for this purpose, iteratively adjusting atomic positions to find the structure with the lowest possible ground state energy. stackexchange.comyoutube.com For a flexible molecule like 4-Phenylmethoxybutan-1-amine, which possesses several rotatable bonds, this process is complicated by the existence of multiple low-energy conformations (conformers).

Illustrative Geometric Parameters: A DFT study would yield precise data on bond lengths, bond angles, and dihedral angles. The table below presents a hypothetical example of such data for a key dihedral angle, which defines the molecule's shape.

Dihedral AngleCalculated Value (Degrees)
C-O-C-C178.5
O-C-C-C-65.2
C-C-C-N179.1
This table is for illustrative purposes only and does not represent experimentally verified data for 4-Phenylmethoxybutan-1-amine;hydrochloride.

Beyond molecular geometry, DFT provides a detailed picture of the electronic structure. A key aspect of this is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org According to FMO theory, the HOMO acts as the primary electron donor, while the LUMO is the primary electron acceptor. youtube.comjseepublisher.com

The energies of the HOMO and LUMO, and the energy gap between them (the HOMO-LUMO gap), are critical descriptors of a molecule's reactivity and stability. jseepublisher.com A small HOMO-LUMO gap generally indicates a molecule that is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. jseepublisher.com For an amine, the HOMO is often localized on the nitrogen atom, reflecting its nucleophilic character. semanticscholar.orgresearchgate.net

Illustrative FMO Data: The following table provides a hypothetical example of FMO energies calculated for 4-Phenylmethoxybutan-1-amine.

ParameterEnergy (eV)
HOMO Energy-8.5
LUMO Energy1.2
HOMO-LUMO Gap9.7
This table is for illustrative purposes only and does not represent experimentally verified data for this compound.

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is an invaluable tool for mapping out the pathways of chemical reactions. By modeling the interaction of this compound with other reagents, researchers can elucidate detailed reaction mechanisms. This involves identifying reactants, products, intermediates, and, crucially, transition states—the high-energy structures that connect these species.

Prediction and Interpretation of Spectroscopic Data (e.g., NMR Chemical Shifts)

Computational methods can accurately predict various types of spectroscopic data, which is essential for structure verification and interpretation of experimental results. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining molecular structure, and the prediction of ¹H and ¹³C chemical shifts is a common computational task.

Methods for predicting NMR shifts range from DFT-based approaches to, more recently, machine learning algorithms trained on large datasets of experimental spectra. nih.govcomporgchem.comarxiv.org These predictions can help assign peaks in an experimental spectrum, distinguish between different isomers, or confirm the structure of a newly synthesized compound. comporgchem.com The accuracy of these predictions is often improved by considering a Boltzmann-weighted average of the chemical shifts calculated for all significant low-energy conformers. comporgchem.com

Illustrative NMR Chemical Shift Prediction: This table shows a hypothetical comparison between predicted and experimental ¹³C NMR chemical shifts for selected carbon atoms in the molecule.

Carbon AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C (alpha to N)40.540.2
C (alpha to O, butyl chain)70.169.8
C (ipso, phenyl ring)159.3159.0
This table is for illustrative purposes only and does not represent experimentally verified data for this compound.

Advanced Computational Methods for Understanding Molecular Interactions

While DFT is a powerful tool, other advanced computational methods can provide deeper insights, particularly into dynamic processes and interactions with other molecules. These methods are especially relevant for understanding the behavior of drug-like molecules in a biological context. stmjournals.comadvancedsciencenews.comnih.gov

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of conformational changes and interactions with the environment, such as a solvent or a biological receptor. stmjournals.comacs.org

Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid approach combines the accuracy of quantum mechanics for a specific region of interest (e.g., a reaction center) with the efficiency of molecular mechanics for the larger environment. stmjournals.com This allows for the study of reactions in complex systems like enzymes.

Machine Learning (ML): As seen with NMR prediction, ML models are increasingly used to predict molecular properties and interactions with remarkable speed and accuracy, leveraging vast amounts of existing chemical data. nih.govstmjournals.com These models can accelerate virtual screening in drug discovery by efficiently filtering large compound libraries. advancedsciencenews.com

These advanced techniques offer a multi-faceted approach to understanding the complex behavior of this compound, from its intrinsic properties to its interactions within a larger system.

Advanced Material Science Applications of 4 Phenylmethoxybutan 1 Amine;hydrochloride Derivatives

Integration into Polymer Synthesis and Design

There is no available research to suggest that 4-Phenylmethoxybutan-1-amine;hydrochloride has been successfully integrated into polymer synthesis. The primary amine group on the molecule could theoretically act as a monomer or a modifying agent in certain polymerization reactions, such as in the formation of polyamides or polyimides, or as a chain transfer agent. However, no studies have been published to confirm or explore these possibilities.

Exploration in the Development of Smart and Responsive Materials

There is no evidence in the current body of scientific literature to indicate that this compound has been explored in the development of smart or responsive materials. Such materials change their properties in response to external stimuli. While the chemical structure of the compound does not inherently suggest obvious responsive behaviors, its incorporation into a larger polymer network could potentially introduce new functionalities. At present, this remains an unexplored area of research.

Q & A

Q. Key Parameters

ParameterOptimal Condition
Temperature0–5°C (acid addition)
SolventEthanol/Diethyl ether
Purity CheckNMR (δ 7.2–7.4 ppm for phenyl protons)

Advanced: How can computational tools improve synthetic route design for this compound?

Methodological Answer:
AI-driven platforms (e.g., ICReDD’s reaction path search) combine quantum chemical calculations and experimental data to predict feasible routes:

Retrosynthetic analysis : Use PubChem’s template relevance models (Pistachio, Reaxys) to identify precursor molecules .

One-step synthesis optimization : Prioritize routes with minimal intermediates, such as direct alkylation of phenylmethoxy precursors .

Q. Example Workflow

Input target structure into AI tools.

Filter routes by atom economy (>70%) and predicted yield (>85%).

Validate via small-scale trials (mg to gram scale) .

Data Contradiction: How to resolve discrepancies in reported biological activity data?

Methodological Answer:
Discrepancies may arise from assay conditions or impurity profiles. Mitigation steps:

Standardize assays : Use consistent cell lines (e.g., HEK-293 for receptor binding) and controls.

Purity validation : HPLC-MS (≥98% purity, retention time 8.2 min) to rule out degradants .

Meta-analysis : Compare datasets using PubChem BioActivity data (e.g., IC₅₀ variability ≤10%) .

Analytical Techniques: What methods ensure structural and purity characterization?

Methodological Answer:

TechniqueApplicationKey Metrics
NMR Confirm phenylmethoxy (δ 3.8 ppm) and amine (δ 1.5–2.1 ppm) groupsIntegration ratio 1:1 for HCl counterion
HPLC Purity assessmentColumn: C18, mobile phase: 70:30 MeCN/H₂O + 0.1% TFA
XRD Salt form verificationCompare with PubChem CID 90470429

Pharmacological Studies: How to evaluate its serotonergic activity?

Methodological Answer:

In vitro assays :

  • Radioligand binding (³H-5HT for 5-HT receptors, Kd ≤10 nM).
  • Functional assays (cAMP modulation in CHO cells) .

In vivo models :

  • Tail-flick test (rodents) for analgesic potential.
  • Monitor dose-dependent effects (1–10 mg/kg) .

Q. Data Interpretation

  • EC₅₀ shifts >2-fold suggest allosteric modulation .

Stability: What factors influence its degradation during storage?

Methodological Answer:
Degradation pathways include:

  • Hydrolysis : Amine group reacts with moisture.
  • Oxidation : Phenylmethoxy group forms quinones.

Q. Mitigation Strategies

ConditionRecommendation
StorageArgon-filled vials at –20°C
SolubilityUse degassed PBS (pH 7.4) for in vitro work
MonitoringMonthly HPLC checks for degradants

Structural Modifications: How do fluorinated analogs compare in activity?

Methodological Answer:
Fluorine substitution (e.g., 4-fluorophenyl analogs) enhances:

Lipophilicity : LogP increases by ~0.5 (measured via shake-flask method).

Metabolic stability : Reduced CYP450 oxidation (t½ increase from 2.1 to 4.3 hrs) .

Q. SAR Table

Derivative5-HT₁A Binding (Ki, nM)LogP
Parent12.3 ± 1.22.8
4-Fluoro8.7 ± 0.93.3

Safety Protocols: What precautions are needed for handling?

Methodological Answer:

PPE : Nitrile gloves, safety goggles, and lab coats.

Ventilation : Use fume hoods during weighing.

Spill Management : Neutralize with 5% sodium bicarbonate .

Waste Disposal : Incinerate at >1000°C for halogenated byproducts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.